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Compound of Interest

Compound Name: Regaloside D

Cat. No.: B12413871

Audience: Researchers, scientists, and drug development professionals.

Introduction

Regaloside D is a glycosidic natural product, part of a family of compounds isolated from the
bulbs of Lilium species.[1][2][3] The structural characterization of such natural products is a
critical step in drug discovery and development, as the precise molecular architecture dictates
its biological activity and therapeutic potential. Nuclear Magnetic Resonance (NMR)
spectroscopy is an unparalleled and indispensable tool for the de novo structure elucidation of
novel compounds.[4][5] This application note provides a detailed protocol and representative
data analysis for the structural determination of Regaloside D using a suite of modern 1D and
2D NMR experiments, including *H NMR, 3C NMR, Correlation Spectroscopy (COSY),
Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond
Correlation (HMBC). The workflow described herein offers a comprehensive approach to
unambiguously define the constitution and connectivity of complex natural products.

Experimental Protocols
Sample Preparation

« |solation: Regaloside D is isolated from its natural source (e.g., ethanol extract of lily bulbs)
using a combination of chromatographic techniques, such as column chromatography over
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macroporous resin followed by preparative High-Performance Liquid Chromatography
(HPLC) to yield a pure compound (>98%).[1]

 NMR Sample: Accurately weigh approximately 5-10 mg of purified Regaloside D.

» Dissolution: Dissolve the sample in 0.5 mL of a suitable deuterated solvent, such as
methanol-d4 (CD30OD) or dimethyl sulfoxide-de (DMSO-ds), in a standard 5 mm NMR tube.
Ensure the sample is fully dissolved to avoid signal broadening.[6]

 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
chemical shift referencing (6 0.00 ppm).

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher)
equipped with a cryoprobe for enhanced sensitivity.[7] Standard Bruker pulse programs can be
utilized.

e 1H NMR Spectroscopy:

o

Experiment: 1D *H

o Solvent: Methanol-da

o Temperature: 298 K

o Number of Scans: 16

o Relaxation Delay: 2.0 s

o Acquisition Time: 3.0 s

o Spectral Width: 12 ppm

e 13C NMR Spectroscopy:

o Experiment: 1D 3C with proton decoupling

o Solvent: Methanol-da
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[e]

Temperature: 298 K

Number of Scans: 1024

o

[¢]

Relaxation Delay: 2.0 s

[¢]

Acquisition Time: 1.0 s

[e]

Spectral Width: 220 ppm

2D COSY (Correlation Spectroscopy):

o Experiment: Gradient-selected COSY (gCOSY)

o Description: Identifies protons that are spin-spin coupled (typically separated by 2-3
bonds).[8]

o Parameters: 2048 data points in F2 and 256 increments in F1, 4 scans per increment.

2D HSQC (Heteronuclear Single Quantum Coherence):

o Experiment: Gradient-selected, sensitivity-enhanced HSQC

o Description: Correlates protons with their directly attached carbons (one-bond *J_CH
coupling).[9] An edited HSQC can further distinguish CH/CHs from CH2 groups.

o Parameters: Optimized for an average *J_CH of 145 Hz. 2048 data points in F2 and 256
increments in F1, 8 scans per increment.

2D HMBC (Heteronuclear Multiple Bond Correlation):

o

Experiment: Gradient-selected HMBC

[¢]

Description: Shows correlations between protons and carbons over multiple bonds
(typically 2-4 bonds, "J_CH).[9] This is critical for connecting different structural fragments.

[¢]

Parameters: Optimized for a long-range coupling constant ("J_CH) of 8 Hz. 2048 data
points in F2 and 256 increments in F1, 16 scans per increment.
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Workflow for Structural Elucidation

The overall workflow for determining the structure of a natural product like Regaloside D using
NMR is a systematic process of data acquisition and interpretation.

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b12413871?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Sample Preparation

Isolation & Purification

NMR Sample Preparation
(Solvent, Standard)

ata Acquisition

2D NMR
(COSY, HSQC, HMBC)

AN 7
Data Anéggis & Iyérpretation

Assign H Spin Systems
(COSsY)

l

Assign 13C Signals
(HSQC)

'

Connect Fragments
(HMBC)

l

Determine Stereochemistry
(NOESY, J-couplings)

Final Structure

Propose Final Structure

Click to download full resolution via product page

Caption: General workflow for NMR-based structural elucidation.
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Results and Data Analysis

Disclaimer: The following data is representative for a molecule with the proposed structure of
Regaloside D, based on analysis of related compounds. It is intended to illustrate the

analytical process.

The structure of Regaloside D is determined to be a glycerol glycoside acylated with a p-
coumaroyl group. The analysis proceeds by identifying the individual spin systems and then

connecting them.

Table 1: *H NMR Data for Regaloside D (500 MHz,
CDs0D)
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Position 6_H (ppm) Multiplicity J (Hz)
p-Coumaroyl Moiety

2' 6.35 d 15.9

3 7.62 d 15.9
5,9 7.45 d 8.6

6', 8' 6.82 d 8.6
Glycerol Moiety

la 4.45 dd 11.5,4.5
1b 4.28 dd 11.5,6.2
2 5.30 m

3a 3.95 dd 10.8, 5.0
3b 3.75 dd 10.8,5.5
Glucosyl Moiety

1" 4.38 d 7.8

2" 3.25 t 8.5

3" 3.40 t 9.0

4" 3.32 t 9.0

5" 3.38 m

6"a 3.88 dd 12.0, 2.2
6"b 3.70 dd 12.0,5.5

Table 2: 3*C NMR Data for Regaloside D (125 MHz,

CDs0D)
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Position 6_C (ppm) DEPT
p-Coumaroyl Moiety

1 168.5 C

2' 115.2 CH
3 146.8 CH
4 127.0 C
5,9 131.2 CH
6', 8' 116.8 CH
7 161.5 C
Glycerol Moiety

1 65.0 CH2
2 72.5 CH
3 71.8 CH2
Glucosyl Moiety

1" 104.5 CH
2" 75.2 CH
3" 78.0 CH
4" 71.6 CH
5" 78.2 CH
6" 62.8 CH2

Interpretation of 2D NMR Data

e COSY Analysis: The COSY spectrum reveals the proton-proton connectivities. Key

correlations include:
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[e]

The H-2'/H-3' correlation, confirming the trans-double bond of the coumaroyl group (J =
15.9 Hz).

[e]

Correlations between H-5'/H-6" and H-8'/H-9', establishing the para-substituted aromatic
ring.

[e]

A complete spin system from H-1" to H-6" confirms the presence of a glucopyranosyl unit.

(¢]

Correlations from H-1 through H-2 to H-3 establish the glycerol backbone.

e HSQC Analysis: The HSQC spectrum allows for the direct assignment of all protonated
carbons by correlating the *H and 3C chemical shifts, confirming the data in Tables 1 and 2.
For example, the proton at & H 4.38 (H-1") correlates to the carbon at 8 _C 104.5 (C-1"),
confirming its anomeric nature.

 HMBC Analysis: The HMBC spectrum provides the crucial long-range correlations needed to
assemble the molecular structure.

Table 3: Kev HMBC Correlations f losid

Proton (6_H) Correlated Carbons (6_C) Interpretation

Links the p-coumaroyl group to
H-2 (5.30) 168.5 (C-1") the C-2 position of the glycerol

moiety via an ester bond.

Links the glucosyl moiety to
H-3 (3.95, 3.75) 104.5 (C-1") the C-3 position of the glycerol

moiety via a glycosidic bond.

Confirms the glycosidic linkage
H-1" (4.38) 71.8 (C-3) from the anomeric proton of

glucose to C-3 of glycerol.

Confirms connectivity within
H-3' (7.62) 127.0 (C-4"), 131.2 (C-5',9"
the p-coumaroyl group.

Structural Connectivity Diagram
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The key long-range HMBC correlations are instrumental in piecing together the different
fragments of Regaloside D.

p-Coumaroyl Group Glycerol Backbone Glucose Unit

HMBC: H-2 to C-1'
p-Coumaroyl (Ester Linkage) Glycerol

Click to download full resolution via product page

HMBC: H-1" to C-3

(Glycosidic Bond) liEase

Caption: Key HMBC correlations establishing Regaloside D connectivity.

Conclusion

The combined application of 1D (*H, *3C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy
provides a powerful and definitive method for the complete structural elucidation of complex
natural products like Regaloside D. The systematic analysis of these datasets allows for the
unambiguous assignment of all proton and carbon signals and establishes the precise
connectivity between the constituent p-coumaroyl, glycerol, and glucose moieties. This detailed
structural information is fundamental for further research into the biological activities and
potential therapeutic applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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